molecular formula C6H8F3N3 B13603147 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13603147
M. Wt: 179.14 g/mol
InChI Key: OPMAMTFSIBNJKW-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-derived compound characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a primary amine (-CH₂NH₂) substituent at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, improving metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine

InChI

InChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

OPMAMTFSIBNJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(NN=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The synthesis of trifluoromethyl-substituted pyrazoles typically involves cyclization reactions between hydrazine derivatives and α,β-unsaturated ketones or related precursors bearing trifluoromethyl groups. A common approach is the condensation of hydrazines with trifluoromethylated enones or diketones, followed by ring closure to form the pyrazole ring.

One practical and high-yielding method reported involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes reaction with methyl hydrazine derivatives under reflux conditions to afford regioisomeric trifluoromethyl pyrazoles. This method can be adapted for the synthesis of 3-trifluoromethyl-substituted pyrazoles by controlling the regioselectivity of the cyclization.

Detailed Preparation Methods

Synthesis via Hydrazine Condensation and Cyclization

Step Reagents & Conditions Description Yield (%) Notes
1 (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one + methyl hydrazine sulfate + triethylamine in ethanol Heated at 85 °C for 12 h 38% isolated Produces 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as pale brown liquid after chromatographic purification

This method involves the condensation of a trifluoromethylated enone with methyl hydrazine under basic conditions, followed by cyclization to the pyrazole ring. The product is isolated by extraction and silica gel chromatography.

Multistep Synthesis via 4-Position Functionalization

Step Reagents & Conditions Description Yield (%) Notes
1 Pyrazole with 4-hydroxymethyl group treated with tosyl chloride Formation of tosylate intermediate Not specified Prepares good leaving group for substitution
2 Tosylate + sodium azide in DMF Azide substitution Not specified Azide intermediate formed
3 Azide + lithium aluminum hydride Reduction to 4-aminomethyl pyrazole Not specified Aminomethyl intermediate obtained without further purification

This sequence enables the conversion of a hydroxymethyl group at the 4-position of the pyrazole ring into an ethanamine substituent via azide intermediate, providing a route to this compound.

Alternative Synthetic Routes

  • One-step cyclization with phenylhydrazine derivatives : For related pyrazole compounds, condensation of acetylated trifluoromethyl ketones with phenylhydrazine under acidic conditions (e.g., acetic acid) followed by Vilsmeier–Haack formylation has been reported, enabling further functionalization at the 4-position.

  • Lithiation and electrophilic substitution : Lithiation of trifluoromethyl pyrazoles at specific positions followed by reaction with electrophiles (aldehydes, acids, sulfonyl chlorides) allows for diverse functional group introduction, which can be further transformed into ethanamine substituents.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Limitations
Hydrazine condensation with trifluoromethyl enone (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Methyl hydrazine sulfate, triethylamine, ethanol 85 °C, 12 h 38% Simple, direct cyclization Moderate yield, requires chromatographic purification
Multistep 4-hydroxymethyl functionalization 4-hydroxymethyl pyrazole intermediate Tosyl chloride, sodium azide, lithium aluminum hydride Multiple steps, ambient to reflux temperatures Not specified High selectivity for 4-aminomethyl group Multi-step, requires handling azides and reducing agents
Lithiation and electrophilic substitution 1-methyl-3-(trifluoromethyl)-1H-pyrazole Strong base (e.g., n-BuLi), electrophiles Low temperature, inert atmosphere Variable Versatile for diverse substitutions Requires strict anhydrous conditions

Summary of Research Findings

  • The hydrazine condensation approach provides a practical route to trifluoromethyl pyrazoles but may require further functionalization to install ethanamine groups.

  • Functionalization at the 4-position through hydroxymethyl intermediates followed by tosylation and azide reduction is an effective strategy to introduce the ethanamine substituent with good regioselectivity.

  • Lithiation-based methods offer versatility in introducing various functional groups at specific positions on the pyrazole ring, including the 4-position, enabling the synthesis of aminomethyl derivatives.

  • Yields vary depending on the method and purification techniques, with chromatographic methods commonly employed for isolation.

  • Safety considerations include handling azides and strong reducing agents in multistep sequences.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.

Scientific Research Applications

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7)

  • Structural Difference : Replaces the ethanamine (-CH₂NH₂) group with an ethyl (-CH₂CH₃) group.
  • Impact: Solubility: The absence of a primary amine reduces polarity, likely decreasing water solubility compared to the target compound .
  • Applications : Used in research as a building block for kinase inhibitors, though its lack of an amine limits its versatility in forming amide or urea derivatives .

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine (CAS 1431964-73-6)

  • Structural Difference: Incorporates a phenoxy (-O-C₆H₄-CF₃) substituent at the 3-position instead of a trifluoromethyl group.
  • Metabolic Stability: The ether linkage could increase susceptibility to oxidative metabolism compared to the robust -CF₃ group in the target compound .
  • Applications : Explored in CNS-targeted therapies due to its enhanced lipophilicity .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structural Difference : Features a cyclopropylamine (-NH-C₃H₅) and pyridinyl substituent.
  • Basicity: The pyridine ring increases basicity, altering ionization states under physiological conditions .
  • Applications : Used in antiviral and anticancer agents, leveraging its dual heterocyclic system .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL)
Target Compound C₆H₇F₃N₄ 192.14 1.2 10.5
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 2.1 2.3
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₀F₃N₃O 281.21 3.5 0.8

*Predicted using ChemAxon.

Q & A

Q. Advanced

  • Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., deviations >0.5 ppm suggest impurities) .
  • Redundant Refinement : Use multiple SHELXL cycles to resolve conflicting bond parameters in twinned crystals .
  • Batch Reactor Analysis : Reproduce syntheses under controlled conditions to isolate experimental variables (e.g., solvent effects on yield) .

What biological applications have been explored for structurally related pyrazole amines?

Q. Advanced

  • Kinase Inhibition : Pyrazole amines serve as scaffolds for G protein-coupled receptor kinase (GRK) inhibitors, with selectivity achieved via fluorophenyl or pyridyl substitutions .
  • Antimicrobial Activity : Analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit antibacterial properties via thioether linkages .
  • Enzyme Targeting : Hybrid pyrazole-pyrimidine derivatives show antiviral and anti-inflammatory activity .

How can reaction conditions be optimized to improve synthetic yields?

Q. Advanced

  • Catalyst Screening : Test Pd/C, CuBr, or Ni catalysts for coupling steps; Cu(I) often outperforms Pd in amination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions .
  • Temperature Gradients : Gradual heating (e.g., 35°C to 60°C) minimizes side reactions in multi-step syntheses .

What stability considerations apply to this compound under storage or experimental conditions?

Q. Advanced

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group .
  • Moisture Control : Use molecular sieves in reactions involving hygroscopic intermediates (e.g., nitro precursors) .
  • Waste Handling : Separate halogenated byproducts for specialized disposal to avoid environmental contamination .

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